Diastereoselectivity in Matteson Homologation: (+)-Pinanediol Esters Provide >99 % de vs. 95–96 % de for (R,R)-Butanediol
In the Matteson one‑carbon homologation, reaction of a (+)-pinanediol alkylboronate with (dichloromethyl)lithium (LiCHCl₂) at −100 °C followed by ZnCl₂‑catalyzed rearrangement furnishes an (αS)-α‑chloroalkylboronic ester with a diastereomeric excess (de) routinely exceeding 99 % [1]. Under identical conditions, the alternative chiral director (R,R)-2,3‑butanediol yields only 95–96 % de for the same transformation [1]. Because 3‑bromopropaneboronic acid (1S,2S,3R,5S)-(+)-2,3‑pinanediol ester belongs to the (+)-pinanediol ester family, the >99 % de benchmark applies directly.
| Evidence Dimension | Diastereoselectivity (de) in chloromethyl insertion via Matteson homologation |
|---|---|
| Target Compound Data | >99 % de (as representative (+)-pinanediol alkylboronate class) |
| Comparator Or Baseline | (R,R)-2,3-Butanediol alkylboronate: 95–96 % de |
| Quantified Difference | ≥3–4 absolute percentage points improvement in de |
| Conditions | LiCHCl₂ generated in situ at −100 °C; anhydrous ZnCl₂, warming to 0–25 °C; yields 85–99 % |
Why This Matters
The 3–4 percentage point boost in de reduces downstream purification by minimizing the unwanted diastereomer, directly saving column-solvent/time costs and improving overall atom economy in multi‑step asymmetric syntheses.
- [1] Matteson, D.S., Sadhu, K.M., Ray, R., Peterson, M.L., Majumdar, D., Hurst, G.D., Jesthi, P.K., Tsai, D.J.S., Erdik, E. Asymmetric synthesis with boronic esters. Pure Appl. Chem. 1985, 57, 1741-1748. View Source
